molecular formula C19H23FN4O2 B6576653 5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1396630-55-9

5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No. B6576653
CAS RN: 1396630-55-9
M. Wt: 358.4 g/mol
InChI Key: FZJRNNMXFXKHFV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluorophenyl group, a piperazine ring, and an oxazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorophenyl group may contribute to the compound’s lipophilicity, which could affect its biological activity . The piperazine ring is a common feature in many pharmaceuticals and is known to influence binding to various biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the oxazole ring might undergo reactions typical of heterocycles, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

  • Antimicrobial and Antitubercular Properties Piperazine and pyrazole derivatives, including our compound of interest, have demonstrated potential antimicrobial and antitubercular properties. These properties are crucial in combating infectious diseases caused by bacteria and mycobacteria.
  • Neurotoxic Potential and Behavioral Effects

    • MDA served as a biomarker for oxidative injury, highlighting the compound’s potential neurotoxicity .

    Growth Inhibition of Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA)

    • Other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

    Plant Hormone Modulation

    • Understanding the modulation of plant hormones can have implications for agriculture and crop yield .

    Formal Anti-Markovnikov Alkene Hydromethylation

    • This transformation is valuable but previously unknown .

    Other Pharmacological Activities

    • While not exhaustive, other potential activities of pyrazoline derivatives include antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant effects .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities associated with compounds containing similar structures , it is possible that this compound could have a variety of effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activity. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research could involve synthesizing and testing analogs of this compound to explore their potential as therapeutic agents. Given the diverse biological activities of similar compounds, there could be many promising directions for future research .

properties

IUPAC Name

5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c20-15-3-5-16(6-4-15)24-11-9-23(10-12-24)8-7-21-19(25)17-13-18(26-22-17)14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJRNNMXFXKHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide

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